molecular formula C35H43N7O2 B1667497 Braco-19 CAS No. 351351-75-2

Braco-19

Cat. No. B1667497
M. Wt: 593.8 g/mol
InChI Key: RKPYSYRMIXRZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Braco-19 is a potent telomerase/telomere inhibitor . It acts as a G-quadruplex (GQ) binding ligand, stabilizing G-quadruplexes formation at the 3V telomeric DNA overhang and produces rapid senescence or selective cell death . It is also known to prevent the capping and catalytic action of telomerase .


Synthesis Analysis

Braco-19 has been used to study the role of antiviral activity of G4-stabilizing agents in cells infected with latent human immunodeficiency virus -1 (HIV-1) .


Molecular Structure Analysis

The molecular formula of Braco-19 is C35H46Cl3N7O2 . It is a 3,6,9-trisubstituted acridine compound . The molecular weight is 703.150 .


Chemical Reactions Analysis

Braco-19 decreases the AdV virus growth in a dose-dependent manner in eGFP-transinfected HEK 293 cells . It shows a decrease in band intensity in an increasing concentration-dependent manner .


Physical And Chemical Properties Analysis

The exact mass of Braco-19 is 701.277832 Da . The average mass is 703.144 Da .

Scientific Research Applications

Genetic Risk Factors and COVID-19 Severity

The BRACOVID study conducted a genome-wide association study (GWAS) in Sao Paulo, Brazil, focusing on SARS-CoV-2 infected individuals. This study helped identify genetic risk factors influencing COVID-19 severity. No significant heterogeneity according to ancestral groups within the Brazilian population was observed for the two most important COVID-19 severity-associated loci, suggesting the role of genetics in modulating immune response in COVID-19 cases (Pereira et al., 2021).

Inactivation Methods for SARS-CoV-2

Research on inactivation methods for SARS-CoV-2, the virus causing COVID-19, is crucial for safe handling in lower-containment laboratories. Studies have explored various methods like heat, detergents, Trizol reagents, and UV energies for inactivating high titers of the virus. This research aids in ensuring safe sample usage for further experiments (Patterson et al., 2020).

BRACO-19 in Gene Therapy for Cancer

BRACO-19 has been identified as a thermodynamically favorable and highly selective binder in the external stacking mode of interaction with G4-DNA formed in the c-Myc oncogene promoter region. This discovery, using high-throughput virtual screening, opens up avenues for gene therapy in cancer treatment (Mitrasinovic, 2020).

COVID-19 Research Evolution

A study analyzing the emergence and evolution of COVID-19 research compared to other scientific fields highlighted the rapid scientific advances and the development of innovative drugs and vaccines. The research field of COVID-19 is growing at an unparalleled velocity, contributing significantly to scientific breakthroughs in infectious disease treatment (Coccia, 2021).

Transcriptomic Response to G-Quadruplex Ligands

A study on the genome-wide transcriptional response of Mycobacterium smegmatis to BRACO-19, a G-quadruplex ligand, showed significant changes in the replication and repair system genes. This research provides insights into the potential therapeutic targets for antimicrobial compounds (Shitikov et al., 2022).

properties

IUPAC Name

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H43N7O2/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPYSYRMIXRZJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H43N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Braco-19

CAS RN

351351-75-2
Record name Braco-19
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0351351752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 351351-75-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BRACO-19
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7C5CD91WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Braco-19
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Braco-19
Reactant of Route 3
Reactant of Route 3
Braco-19
Reactant of Route 4
Reactant of Route 4
Braco-19
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Braco-19
Reactant of Route 6
Reactant of Route 6
Braco-19

Citations

For This Compound
1,480
Citations
AM Burger, F Dai, CM Schultes, AP Reszka, MJ Moore… - Cancer research, 2005 - AACR
… , BRACO-19, on telomerase function in vitro and in vivo. The biological activity of BRACO-19 was … In vivo, BRACO-19 was highly active as a single agent against early-stage (68 mm 3 ) …
Number of citations: 666 aacrjournals.org
G Zhou, X Liu, Y Li, S Xu, C Ma, X Wu, Y Cheng, Z Yu… - Oncotarget, 2016 - ncbi.nlm.nih.gov
… suggests that telomere is the main target of BRACO-19, even if we cannot exclude that BRACO-19-induced damage could extend beyond the telomeric regions. In particular, it is …
Number of citations: 80 www.ncbi.nlm.nih.gov
R Perrone, E Butovskaya, D Daelemans… - Journal of …, 2014 - academic.oup.com
… BRACO-19 activity was nef independent. Here, we report a detailed study on the antiviral activity of BRACO-19 … of viral G-quadruplexes by BRACO-19 both in the DNA and RNA forms of …
Number of citations: 130 academic.oup.com
AM Chiorcea-Paquim, ADR Pontinha… - Electrochimica …, 2015 - Elsevier
… dimensions of BRACO-19 perpendicular to the acridine aromatic rings, of approximately 0.9 nm. This means that BRACO-19 formed a monolayer, with the BRACO-19 planar acridine …
Number of citations: 7 www.sciencedirect.com
NH Campbell, GN Parkinson, AP Reszka… - Journal of the …, 2008 - ACS Publications
… d(TAGGGTTAGGGT) 2 and the experimental anticancer drug BRACO-19, has been determined, to 2.5 Å resolution. The binding site for the BRACO-19 molecule is at the interface of two …
Number of citations: 355 pubs.acs.org
E Shitikov, D Bespiatykh, M Malakhova… - Frontiers in …, 2022 - frontiersin.org
… BRACO-19 and TMPyP4 G4 ligands. The expression profile changed (FDR < 0.05, log 2 FC > |1|) for 822 (515↑; 307↓) genes in M. smegmatis in response to BRACO-19 … BRACO-19 …
Number of citations: 9 www.frontiersin.org
AFR Guimaraes, DM Oliveira - Cancer Research, 2017 - AACR
… in cancer cells (HeLa) using BRACO-19, a G-quadruplex-… with increasing concentrarions of BRACO-19 and vehicle (0.1% H … During the long-term exposure to BRACO-19, the cells were …
Number of citations: 1 aacrjournals.org
S Wang, D Yang, M Singh, H Joo, VM Rangel… - European Journal of …, 2019 - Elsevier
In this report, we synthesized a series of TO conjugates containing different amino side chains and investigated their binding to telomeric G-quadruplex DNA (G4) using several …
Number of citations: 17 www.sciencedirect.com
J Debray, W Zeghida, M Jourdan… - Organic & …, 2009 - pubs.rsc.org
… In the case of BRACO-19, the constellation of water … as crucial in the case of BRACO-19, also participates in the case of 18 … This H-bonding pattern reminiscent of that of BRACO-19 thus …
Number of citations: 37 pubs.rsc.org
AD Moorhouse, AM Santos… - Journal of the …, 2006 - ACS Publications
… A large number of such small molecule ligands have been reported, 9 and experimental in vivo activity has been shown for the synthetic molecule BRACO-19 10 and the natural product …
Number of citations: 266 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.